molecular formula C9H15NO B1592606 1-Cyclobutylpiperidin-4-one CAS No. 359880-05-0

1-Cyclobutylpiperidin-4-one

Cat. No.: B1592606
CAS No.: 359880-05-0
M. Wt: 153.22 g/mol
InChI Key: VSVXODXTJNWKSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclobutylpiperidin-4-one (CAS 359880-05-0) is a chemical compound with the molecular formula C9H15NO and a molecular weight of 153.22 g/mol . It is a derivative of the piperidin-4-one scaffold, which is recognized in medicinal chemistry as a versatile intermediate and a potential pharmacophore for drug discovery . Piperidin-4-one derivatives have been synthesized for a wide range of pharmacological activities, making this core structure a valuable starting point for developing new therapeutic agents . This compound is characterized by specific physical properties, including a predicted density of 1.105 g/cm³ and a boiling point of approximately 253.8°C at 760 mmHg . It should be stored sealed in a dry environment, ideally at 2-8°C, to maintain stability . According to supplier Safety Data Sheets, this compound is for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals . Researchers should note that handling requires adherence to safety protocols, as the compound has associated hazard statements including H302 (harmful if swallowed), H312 (harmful in contact with skin), H315 (causes skin irritation), H319 (causes serious eye irritation), H332 (harmful if inhaled), and H335 (may cause respiratory irritation) . The cyclobutyl substituent on the piperidine nitrogen is a structural feature found in biologically active compounds, such as advanced histamine H3 receptor inverse agonists investigated for cognitive enhancement and wake-promoting activity . This highlights the relevance of this compound as a key synthetic building block in the development of novel neuroactive and other pharmaceutical candidates.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-cyclobutylpiperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO/c11-9-4-6-10(7-5-9)8-2-1-3-8/h8H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSVXODXTJNWKSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CCC(=O)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20627258
Record name 1-Cyclobutylpiperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20627258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

359880-05-0
Record name 1-Cyclobutylpiperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20627258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 Cyclobutylpiperidin 4 One and Its Derivatives

Established Synthetic Routes to the Core 1-Cyclobutylpiperidin-4-one Structure

The most direct method for synthesizing the this compound core structure is through the N-alkylation of piperidin-4-one. This reaction involves the direct attachment of the cyclobutyl group to the nitrogen atom of the pre-formed piperidine (B6355638) ring.

A primary strategy is the nucleophilic substitution reaction between piperidin-4-one and a cyclobutyl halide, such as cyclobutyl bromide. In this process, the secondary amine of the piperidin-4-one acts as a nucleophile, attacking the electrophilic carbon of the cyclobutyl halide. To facilitate this reaction and enhance the nucleophilicity of the piperidine nitrogen, a base is required to deprotonate the amine. researchgate.net Commonly used bases include potassium carbonate (K₂CO₃) or sodium hydride (NaH) in an anhydrous solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). google.com The reaction typically proceeds under heated conditions to ensure completion.

Another established, though less direct, route involves the construction of the piperidine ring itself. This can be achieved through a cyclization reaction, for instance, between cyclobutylamine (B51885) and glutaraldehyde. The initial reaction forms a Schiff base which then cyclizes. A subsequent oxidation step is necessary to introduce the ketone functional group at the 4-position of the piperidine ring.

Interactive Table 1: Direct N-Alkylation of Piperidin-4-one Click on the headers to sort the data.

Starting MaterialReagentBaseSolventConditionsProductRef
Piperidin-4-oneCyclobutyl BromideK₂CO₃DMFHeatThis compound
Piperidin-4-oneCyclobutyl BromideNaHTHF60–80°C, 12-24hThis compound
Piperidin-4-amineCyclohexylmethyl BromideK₂CO₃Acetonitrile-1-(Cyclohexylmethyl)piperidin-4-amine

Note: The table includes analogous reactions for context on typical conditions.

Strategies for N-Alkylation and Cyclobutyl Group Introduction

The introduction of the cyclobutyl group onto the piperidine nitrogen is a critical step, and several strategies have been developed to achieve this transformation efficiently. The core of these methods is the nucleophilic substitution (S N 2) reaction.

The process begins with the deprotonation of the piperidin-4-one secondary amine using a suitable base. The choice of base is important; strong bases like sodium hydride (NaH) are effective, as are weaker bases like potassium carbonate (K₂CO₃) or triethylamine, often requiring heat. google.com The resulting piperidinate anion is a potent nucleophile. This nucleophile then attacks a cyclobutyl electrophile, typically cyclobutyl bromide or iodide, displacing the halide and forming the C-N bond. researchgate.net

The reaction is generally performed in anhydrous polar aprotic solvents such as acetonitrile, dimethylformamide (DMF), or tetrahydrofuran (THF), which can solvate the cation from the base without interfering with the nucleophile. google.com To avoid side reactions, such as over-alkylation, the alkylating agent can be added slowly to the reaction mixture. researchgate.net

In more complex syntheses, particularly when other functional groups are present, a protection-deprotection strategy may be employed. The ketone at the C-4 position can be protected as an acetal (B89532) before N-alkylation to prevent it from interfering with the reaction. Following the successful introduction of the cyclobutyl group, the protecting group is removed to regenerate the ketone.

Preparation of Functionalized Piperidin-4-one Intermediates

The synthesis of the piperidin-4-one ring itself is a fundamental aspect of creating the final compound and its derivatives. Several classic and modern organic reactions are employed for this purpose.

One of the most prominent methods is the Mannich condensation . This is a multi-component reaction that, in its classic form, involves the condensation of an aldehyde, a primary or secondary amine (or ammonia, often from ammonium (B1175870) acetate), and a ketone. nih.govbiomedpharmajournal.org For instance, substituted 2,6-diaryl-3-methyl-4-piperidones can be synthesized from the reaction of ethyl methyl ketone, an aromatic aldehyde, and ammonium acetate. biomedpharmajournal.org This one-pot synthesis is highly efficient for creating variously substituted piperidone cores. nih.govnih.gov

The Dieckmann cyclization is another powerful tool for forming the piperidin-4-one ring. beilstein-journals.org This intramolecular condensation reaction involves a diester substrate, where a base promotes the cyclization to form a β-keto ester. Subsequent hydrolysis and decarboxylation yield the desired piperidin-4-one. beilstein-journals.org This method is particularly useful for creating piperidones with specific substitution patterns that may be difficult to achieve through other routes.

A third major strategy is the hydrogenation of pyridine (B92270) derivatives . nih.gov Pyridines can be reduced to piperidines using various catalysts, most commonly transition metals like rhodium, palladium, or iridium. nih.gov These reactions often require harsh conditions, such as high pressure and temperature. However, significant progress has been made in developing catalytic systems that operate under milder conditions and allow for high stereoselectivity, enabling the synthesis of specific isomers of functionalized piperidines. nih.gov

Interactive Table 2: Synthesis of Piperidin-4-one Intermediates Click on the headers to sort the data.

MethodReactantsReagents/CatalystProduct TypeRef
Mannich CondensationAldehyde, Ketone, Ammonium AcetateEthanol, HClSubstituted Piperidin-4-one biomedpharmajournal.org
Dieckmann CyclizationAmine DiesterBase (e.g., NaOEt)Piperidin-4-one ester beilstein-journals.org
Pyridine HydrogenationSubstituted PyridineRhodium(I) complex, Pinacol boraneSubstituted Piperidine nih.gov

Chemo- and Regioselective Synthesis Approaches

Achieving selectivity is crucial in multi-step syntheses to avoid the formation of unwanted byproducts and to ensure the desired functionalization of the target molecule.

Chemoselectivity refers to the selective reaction of one functional group in the presence of others. A prime example in the synthesis of this compound derivatives is the use of protecting groups. To prevent the ketone at the C-4 position from undergoing undesired reactions during N-alkylation, it can be temporarily converted into a less reactive functional group, such as an acetal (ketal). This is typically done by reacting the piperidin-4-one with ethylene (B1197577) glycol in the presence of an acid catalyst. Once the N-alkylation is complete, the acetal is hydrolyzed back to the ketone using dilute acid. This strategy ensures that the N-alkylation occurs without complication from the ketone functionality.

Regioselectivity , the control of reaction at a specific position on the molecule, is also critical. Once the this compound core is assembled, further functionalization may be desired. For example, patent literature describes procedures for introducing substituents at the C-3 position of the piperidine ring by treating the N-alkylated compound with halides. google.com Achieving such regiocontrol often requires careful selection of reagents and reaction conditions. For instance, specific brominating agents can be used to selectively introduce a bromine atom at a particular position, which can then be used as a handle for further synthetic transformations through coupling reactions. nih.gov These selective approaches are essential for building a library of complex and diverse derivatives based on the this compound scaffold.

Chemical Reactivity and Advanced Transformations of 1 Cyclobutylpiperidin 4 One

Reactions Involving the Ketone Carbonyl Group

The ketone group at the 4-position of the piperidine (B6355638) ring is a key site for a variety of chemical transformations, enhancing the compound's utility as a synthetic building block.

The carbonyl carbon of 1-Cyclobutylpiperidin-4-one is electrophilic and readily undergoes nucleophilic attack. This allows for the introduction of a wide range of substituents at the 4-position of the piperidine ring.

Nucleophilic Addition of Organometallic Reagents: Grignard reagents (RMgX) and organolithium compounds (RLi) can add to the ketone to form tertiary alcohols. For instance, the reaction with a Grignard reagent would yield a 4-alkyl-1-cyclobutylpiperidin-4-ol. While specific examples for this compound are not prevalent in the literature, the reaction of the analogous 1-cyclohexylpiperidin-4-one (B91942) with methylmagnesium bromide to produce 4-methyl-1-cyclohexylpiperidine-4-ol is a well-established transformation. A similar reaction with this compound is anticipated to proceed with high efficiency.

Reduction to Alcohols: The ketone can be reduced to the corresponding secondary alcohol, 1-cyclobutylpiperidin-4-ol. This transformation can be achieved using various reducing agents. Common reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). smolecule.com These reagents provide a straightforward route to the corresponding alcohol, which can be a valuable intermediate for further functionalization, such as in the synthesis of ether derivatives. For example, derivatives like N-[4-(1-cyclobutylpiperidin-4-yloxy)phenyl]-2-(morpholin-4-yl)acetamide have been synthesized, indicating the importance of the initial reduction of the ketone. acs.orgebi.ac.uk

Reagent/ConditionsProduct TypeKey Features
Grignard reagents (RMgX)4-Alkyl-1-cyclobutylpiperidin-4-olForms a C-C bond, requires anhydrous conditions.
Sodium borohydride (NaBH₄)1-Cyclobutylpiperidin-4-olMild and selective reducing agent.
Lithium aluminum hydride (LiAlH₄)1-Cyclobutylpiperidin-4-olPowerful reducing agent, requires careful handling.

Condensation reactions involving the ketone carbonyl group provide another avenue for elaborating the structure of this compound. These reactions typically involve the formation of a new carbon-nitrogen or carbon-carbon double bond.

Formation of Imines and Enamines: The ketone can react with primary amines to form imines (Schiff bases) or with secondary amines to form enamines. These reactions are often catalyzed by acid.

Wittig Reaction: The Wittig reaction, using a phosphonium (B103445) ylide, can be employed to convert the carbonyl group into an alkene. This allows for the introduction of a carbon-carbon double bond at the 4-position, for example, creating a 4-methylenepiperidine (B3104435) derivative.

Horner-Wadsworth-Emmons Reaction: A variation of the Wittig reaction, the Horner-Wadsworth-Emmons reaction using a phosphonate (B1237965) carbanion, can also be used to synthesize alkenes, often with high E-selectivity.

Transformations at the Piperidine Nitrogen Atom

The nitrogen atom in the piperidine ring is a tertiary amine, which influences its reactivity. cymitquimica.com While it is already substituted with a cyclobutyl group, further reactions can occur.

Although the piperidine nitrogen is tertiary, reactions can be designed that involve this atom, particularly in the synthesis of more complex molecules where the piperidine ring is constructed in a stepwise manner. For instance, acylation and sulfonylation are more relevant to the precursor, 4-piperidone (B1582916), before the introduction of the cyclobutyl group. However, derivatives where the piperidine nitrogen is part of a larger, more complex amide structure have been synthesized. An example from the patent literature is the synthesis of 2-(4-Chlorophenyl)-N-(4-methylbenzyl)-N-(1-cyclobutylpiperidin-4-yl)-acetamide, where the core structure can be conceptually derived from 1-cyclobutyl-4-aminopiperidine, which in turn comes from the ketone. google.comgoogle.com

As a tertiary amine, the piperidine nitrogen of this compound can undergo quaternization by reacting with alkyl halides. This reaction results in the formation of a quaternary ammonium (B1175870) salt, which introduces a permanent positive charge on the nitrogen atom. These salts can have different biological activities and physical properties compared to the parent tertiary amine.

ReagentProduct TypeKey Features
Alkyl halide (e.g., CH₃I)1-Cyclobutyl-1-alkyl-4-oxopiperidinium halideForms a quaternary ammonium salt.

Modifications of the Cyclobutyl Ring System

The cyclobutyl group is a key feature of the molecule, often incorporated to enhance metabolic stability or to orient other functional groups in a specific way to interact with biological targets. researchgate.net Direct chemical modification of the cyclobutyl ring in the final compound is challenging due to its relative inertness compared to the ketone and amine functionalities. researchgate.net Most synthetic strategies focus on incorporating a pre-functionalized cyclobutane (B1203170) moiety or building the piperidine ring onto a cyclobutylamine (B51885) precursor.

Derivatization Strategies for Incorporating the this compound Moiety

The this compound scaffold is a valuable building block in medicinal chemistry, offering a unique combination of a rigid cyclobutane ring and a flexible piperidine core. The ketone functionality at the 4-position serves as a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse substituents and the construction of more complex molecular architectures. This section explores key derivatization strategies that leverage the reactivity of the carbonyl group to incorporate the this compound moiety into a range of derivatives.

Reductive Amination

Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds. In the context of this compound, this reaction allows for the direct coupling of the piperidone with a primary or secondary amine, following the reduction of the intermediate iminium ion or enamine. This one-pot procedure is highly efficient for creating a diverse library of 4-amino-1-cyclobutylpiperidine derivatives.

A notable application of this strategy involves the reaction of a piperidin-4-ylidene-containing compound with cyclobutanone (B123998), demonstrating the feasibility of forming the N-cyclobutyl moiety via reductive amination. In a specific example, the reductive amination of desloratadine (B1670295) with cyclobutanone using sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) as the reducing agent yields 8-chloro-11-(1-cyclobutylpiperidin-4-ylidene)-6,11-dihydro-5H-benzo nih.govalfa-chemistry.comcyclohepta[1,2-b]pyridine. rsc.org This reaction highlights the utility of reductive amination in synthesizing complex molecules containing the 1-cyclobutylpiperidine unit.

Table 1: Example of Reductive Amination for the Synthesis of a 1-Cyclobutylpiperidine Derivative

Reactant 1Reactant 2Reducing AgentProductReference
DesloratadineCyclobutanoneNaBH(OAc)₃8-Chloro-11-(1-cyclobutylpiperidin-4-ylidene)-6,11-dihydro-5H-benzo nih.govalfa-chemistry.comcyclohepta[1,2-b]pyridine rsc.org

The general mechanism of reductive amination involves the initial formation of a hemiaminal upon reaction of the ketone with an amine, which then dehydrates to form an iminium ion. The reducing agent, typically a mild hydride donor like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), then selectively reduces the iminium ion to the corresponding amine. diva-portal.orgmcmaster.caresearchgate.net

Wittig Reaction

The Wittig reaction provides a classic and reliable method for converting ketones into alkenes. sigmaaldrich.comrsc.orgmasterorganicchemistry.com For this compound, this transformation is particularly useful for introducing an exocyclic double bond, leading to the formation of 4-methylene-1-cyclobutylpiperidine or its substituted analogues. These methylene (B1212753) derivatives can serve as versatile intermediates for further functionalization.

The reaction involves the treatment of the ketone with a phosphorus ylide, typically generated by the deprotonation of a phosphonium salt with a strong base. The choice of the ylide determines the substituent on the newly formed double bond. For instance, the use of methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) results in the formation of the parent 4-methylene derivative.

Research has demonstrated the successful application of the Wittig reaction to N-substituted piperidin-4-ones. For example, 1-benzylpiperidin-4-one can be converted to 1-benzyl-4-methylenepiperidine (B1309272) using methyltriphenylphosphonium (B96628) bromide and a base. google.com This precedent strongly supports the feasibility of applying this methodology to this compound.

Table 2: Representative Wittig Reaction on an N-Substituted Piperidin-4-one

Starting MaterialReagentProductReference
1-Benzylpiperidin-4-oneMethyltriphenylphosphonium bromide1-Benzyl-4-methylenepiperidine google.com

Knoevenagel Condensation

The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction that involves the condensation of an active methylene compound with a ketone, catalyzed by a weak base such as piperidine or an amine salt. nih.govalfa-chemistry.comwikipedia.org This reaction, when applied to this compound, leads to the formation of α,β-unsaturated compounds at the 4-position of the piperidine ring.

The active methylene compounds used in this reaction typically have two electron-withdrawing groups, such as malononitrile, cyanoacetic esters, or Meldrum's acid. The resulting products, with their conjugated double bonds, are valuable intermediates for various subsequent transformations, including Michael additions and cycloadditions.

While specific examples starting with this compound are not extensively documented, the Knoevenagel condensation of a related cyclobutanone derivative with Meldrum's acid has been reported to proceed in high yield, showcasing the applicability of this reaction to the cyclobutane ring system. acs.org

Table 3: Example of Knoevenagel Condensation with a Cyclobutanone Derivative

KetoneActive Methylene CompoundCatalystProductReference
3-PhenylcyclobutanoneMeldrum's acidPiperidine5-(3-Phenylcyclobutylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione acs.org

Synthesis of Spiro Derivatives

The ketone functionality of this compound is an ideal starting point for the synthesis of spirocyclic compounds, where the C4 carbon of the piperidine ring serves as the spiro center. These three-dimensionally complex structures are of significant interest in drug discovery.

Various synthetic strategies can be employed to construct spirocycles from this compound. One common approach is the intramolecular cyclization of a precursor synthesized from the ketone. For example, the reaction of the ketone with a suitable bifunctional reagent can lead to an intermediate that, upon cyclization, forms the spirocyclic system.

The synthesis of spiro[indoline-3,4'-piperidine] (B44651) derivatives, for instance, often involves the use of a piperidone core. vulcanchem.com Furthermore, the formation of spirocyclic piperidine derivatives for applications such as σ1 receptor ligands has been successfully achieved, demonstrating the importance of this derivatization strategy. researchgate.net The synthesis of spirocyclobutyl lactones and lactams through radical spirocyclization cascades also highlights advanced methods for creating such complex scaffolds. nih.govrsc.org

Role As a Versatile Synthetic Intermediate

Building Block for Complex Heterocyclic Systems

The structural framework of 1-cyclobutylpiperidin-4-one provides a robust scaffold for the construction of elaborate heterocyclic systems, including spirocyclic and fused ring structures. The ketone moiety is a prime site for reactions that initiate the formation of new rings.

One notable application is in the synthesis of spiro-heterocycles . These are compounds where two rings share a single common atom. For instance, derivatives of piperidin-4-one can undergo 1,3-dipolar cycloaddition reactions with azomethine ylides, generated in situ from isatin (B1672199) and an α-amino acid, to stereoselectively form spiro-piperidin-4-ones. This approach has been successfully employed to create complex spiro-pyrrolidinyl-oxindoles fused with a piperidine (B6355638) ring, which have shown potential as antimycobacterial agents.

Furthermore, this compound can be utilized in the creation of fused heterocyclic systems , where two or more rings share two common atoms. For example, it is a precursor in the synthesis of thiazolo[5,4-c]pyridine (B153566) derivatives. This synthesis involves a sequence of reactions that ultimately lead to the cyclization and formation of the fused thiazole (B1198619) and pyridine (B92270) rings, with the piperidine moiety attached. Another example includes its use in the synthesis of fused cyclopropyl-4,5-dihydropyridazin-3-one phenoxypiperidine analogs, which have been investigated for their biological activities. wikipedia.org

Precursor in Multicomponent Reactions

Multicomponent reactions (MCRs) are powerful tools in organic synthesis where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants. These reactions are highly valued for their efficiency and ability to generate molecular diversity. While specific examples detailing the use of this compound in MCRs are not extensively documented in readily available literature, the broader class of N-alkylpiperidones, to which it belongs, are known to participate in such reactions.

A prominent example is the Ugi four-component reaction (U-4CR) . The U-4CR typically involves a ketone, an amine, a carboxylic acid, and an isocyanide. N-alkylpiperidones can serve as the ketone component in this reaction. The reaction proceeds through the formation of an imine from the piperidone and the amine, which then reacts with the isocyanide and the carboxylic acid to form a complex α-acylamino amide. This strategy has been utilized in the synthesis of analogs of pharmacologically active compounds, such as carfentanil amides. The versatility of the Ugi reaction allows for a wide range of substituents to be introduced, making it a valuable method for creating libraries of compounds for drug discovery.

Another important MCR where piperidone derivatives can potentially be employed is the Passerini three-component reaction . This reaction involves a ketone, a carboxylic acid, and an isocyanide to produce an α-acyloxy amide. The reactivity of the ketone in this compound makes it a suitable candidate for this type of transformation, enabling the rapid construction of complex molecules with multiple functional groups.

Intermediate in the Synthesis of Pharmacologically Relevant Compounds

Perhaps the most significant role of this compound is as a key intermediate in the synthesis of compounds with important pharmacological properties. Its structural motif is found in a number of molecules designed to interact with biological targets.

A notable area of application is in the development of histamine (B1213489) H3 receptor inverse agonists . The histamine H3 receptor is a target for the treatment of various central nervous system disorders. This compound is a crucial building block for the synthesis of potent and selective H3 receptor inverse agonists. For example, it has been used to synthesize compounds like (1R,6S)-5-[4-(1-cyclobutyl-piperidin-4-yloxy)-phenyl]-3,4-diaza-bicyclo[4.1.0]hept-4-en-2-one, which has demonstrated cognitive-enhancing and wake-promoting activities. wikipedia.org

Another significant application is in the creation of molecules for the potential treatment of cognitive disorders associated with conditions like Alzheimer's disease. For instance, this compound is a key intermediate in the synthesis of 1-[2-(1-Cyclobutylpiperidin-4-yloxy)-6,7-dihydro-4H-thiazolo[5,4-c]pyridin-5-yl]propan-1-one. This compound has been identified as a potent and selective histamine H3 receptor inverse agonist with efficacy in animal models of cognition.

The synthesis of these complex molecules typically involves the initial modification of the ketone group of this compound, followed by further synthetic steps to build the final pharmacologically active compound. The cyclobutyl group on the piperidine nitrogen is often a key feature for achieving the desired biological activity and pharmacokinetic properties.

Compound NameTherapeutic Area Investigated
(1R,6S)-5-[4-(1-cyclobutyl-piperidin-4-yloxy)-phenyl]-3,4-diaza-bicyclo[4.1.0]hept-4-en-2-oneCognitive Enhancement, Wakefulness
1-[2-(1-Cyclobutylpiperidin-4-yloxy)-6,7-dihydro-4H-thiazolo[5,4-c]pyridin-5-yl]propan-1-oneCognitive Disorders

Advanced Spectroscopic and Crystallographic Characterization of 1 Cyclobutylpiperidin 4 One and Its Complexes

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the conformational dynamics of cyclic molecules like 1-Cyclobutylpiperidin-4-one in solution. asianpubs.org Studies on analogous N-substituted piperidin-4-ones reveal that the piperidine (B6355638) ring typically adopts a chair conformation to minimize steric strain. asianpubs.org For this compound, the bulky cyclobutyl group attached to the nitrogen atom influences the conformational equilibrium of the piperidine ring.

Dynamic NMR studies at varying temperatures can reveal the energy barriers between different ring conformations, such as chair-to-boat interconversions. researchgate.net In related systems, the introduction of substituents on the piperidine ring can lead to a flattening of the ring or a preference for a boat conformation, depending on the size and position of the substituent. asianpubs.org For instance, the analysis of 1H and 13C NMR spectra of various 2,6-diarylpiperidin-4-ones has shown that these compounds predominantly exist in a chair conformation with bulky substituents occupying equatorial positions to reduce steric hindrance. asianpubs.org The chemical shifts and coupling constants of the protons on the piperidine and cyclobutyl rings provide critical information about their relative orientations. Two-dimensional NMR techniques, such as COSY and HSQC, are employed to assign proton and carbon signals unequivocally, while NOESY experiments can reveal through-space interactions, further defining the molecule's preferred conformation in solution. frontiersin.org

Table 1: Representative 1H and 13C NMR Chemical Shift Ranges for Substituted Piperidin-4-ones

Atom Position1H Chemical Shift (ppm)13C Chemical Shift (ppm)
Piperidine C2, C6 (axial)2.4 - 2.645 - 55
Piperidine C2, C6 (equatorial)2.8 - 3.245 - 55
Piperidine C3, C5 (axial)2.3 - 2.535 - 45
Piperidine C3, C5 (equatorial)2.6 - 2.835 - 45
N-Alkyl/Cycloalkyl1.5 - 3.540 - 60
C4 (Carbonyl)-205 - 215

Note: These are general ranges and can vary based on the specific substituents and solvent used.

Advanced Mass Spectrometry Techniques for Structural Confirmation

Advanced mass spectrometry (MS) techniques are indispensable for confirming the molecular weight and elucidating the fragmentation patterns of this compound, which in turn helps to verify its structure. pressbooks.pub Electron ionization (EI) mass spectrometry typically reveals the molecular ion peak (M+•), confirming the compound's molecular weight. nist.gov The fragmentation of the molecular ion provides valuable structural information. slideshare.net

For cyclic amines like piperidines, a common fragmentation pathway is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orggbiosciences.com In the case of this compound, this would lead to the loss of a propyl radical or an ethyl radical from the cyclobutyl group, or cleavage of the piperidine ring itself. The presence of the ketone functional group also directs fragmentation, often leading to the loss of CO (28 Da). High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass of the molecular ion and its fragments, which enables the calculation of the elemental composition and further confirms the identity of the compound. nih.gov Electrospray ionization (ESI) is a softer ionization technique often used for more fragile molecules and can be coupled with tandem mass spectrometry (MS/MS) to study the fragmentation of a specific precursor ion, providing even more detailed structural insights. mdpi.com

Table 2: Predicted Key Fragmentation Patterns for this compound in EI-MS

FragmentProposed Structurem/z (mass-to-charge ratio)
[M]+•C9H15NO+•153
[M - C2H5]+Loss of ethyl radical from cyclobutyl group124
[M - C3H7]+Loss of propyl radical from cyclobutyl group110
[M - CO]+•Loss of carbon monoxide125
[C5H10N]+Alpha-cleavage of piperidine ring84

Vibrational Spectroscopy for Molecular Structure Elucidation

In the IR spectrum of this compound, the most prominent absorption band is the C=O stretching vibration of the ketone group, typically appearing in the region of 1700-1725 cm-1. The C-N stretching vibrations of the tertiary amine are expected in the 1250-1020 cm-1 range. The presence of the cyclobutyl and piperidine rings will give rise to a series of C-H stretching vibrations around 2850-3000 cm-1 and various bending (scissoring, wagging, twisting) vibrations at lower frequencies. acs.org

Raman spectroscopy is particularly useful for analyzing the vibrations of non-polar bonds and the carbon skeleton. renishaw.com The C-C stretching and ring breathing modes of the cyclobutyl and piperidine rings would be readily observable in the Raman spectrum. The position and width of these bands can provide information about the conformational state of the rings. renishaw.com For instance, subtle shifts in the vibrational frequencies can indicate changes in the molecular environment or the presence of intermolecular interactions in the solid state. renishaw.com

Table 3: Characteristic Vibrational Frequencies for this compound

Functional Group/Vibrational ModeTechniqueTypical Wavenumber (cm-1)
C=O Stretch (Ketone)IR1700 - 1725
C-H Stretch (Aliphatic)IR, Raman2850 - 3000
C-N Stretch (Tertiary Amine)IR1250 - 1020
C-C Stretch (Ring)Raman800 - 1200
CH2 BendingIR, Raman1400 - 1480

X-ray Crystallography for Solid-State Structural Determination of Analogues

Studies on various substituted piperidin-4-one derivatives have revealed key structural features. For example, the crystal structures of several imidazole (B134444) and benzotriazole (B28993) substituted piperidin-4-ones have been determined, confirming their molecular connectivity and stereochemistry. nih.gov Similarly, the crystal structures of N-benzenesulfonyl-3,5-bis(arylidene)-4-piperidone derivatives show that the piperidone ring can adopt different conformations depending on the substituents. nih.gov In many cases, the piperidine ring is found in a chair conformation, as this is often the most stable arrangement. chemrevlett.com The analysis of crystal packing reveals intermolecular interactions, such as hydrogen bonds and van der Waals forces, which govern the solid-state architecture. nih.goviucr.org This information is crucial for understanding the physical properties of the compound and can provide insights into its behavior in a biological context. hitgen.com

Applications of Electron Crystallography in Structural Analysis

Electron crystallography, particularly three-dimensional electron diffraction (3D ED) or Micro-Electron Diffraction (MicroED), has emerged as a powerful technique for the structural analysis of small organic molecules, especially when only very small crystals are available. rigaku.comacs.org This method is highly suited for analyzing submicron-sized crystals that are too small for conventional X-ray diffraction. rigaku.comnih.gov

The strong interaction of electrons with matter allows for data collection from nanocrystals. rigaku.com This technique has been successfully applied to determine the structures of pharmaceuticals and other functional organic molecules, sometimes revealing conformational polymorphisms that are difficult to characterize by other means. acs.orgchemrxiv.org For complex organic molecules where growing large single crystals is a challenge, electron crystallography offers a viable path to obtaining high-resolution structural data. researchgate.net The process involves collecting electron diffraction patterns from a crystal as it is tilted in an electron beam, typically within a transmission electron microscope (TEM). rigaku.com These patterns are then used to reconstruct the three-dimensional crystal structure. rigaku.com While challenges such as dynamical scattering and beam damage exist, modern techniques have been developed to overcome these limitations, making electron crystallography an increasingly important tool in structural chemistry. nih.gov

Computational and Theoretical Chemical Investigations of 1 Cyclobutylpiperidin 4 One

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are widely used to investigate the electronic structure, reactivity, and spectroscopic properties of organic compounds. q-chem.com For 1-Cyclobutylpiperidin-4-one, these calculations can elucidate the distribution of electron density and identify reactive sites.

The reactivity of a molecule is often described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). kg.ac.rs The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. kg.ac.rs The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. ubc.ca

Table 1: Illustrative Calculated Electronic Properties of this compound This table presents representative values based on DFT calculations for similar N-alkylated piperidin-4-one structures. Actual values may vary.

Property Calculated Value (Hartree) Calculated Value (eV) Implication
HOMO Energy -0.25 -6.80 Electron-donating capability
LUMO Energy -0.08 -2.18 Electron-accepting capability

Data are illustrative and derived from general principles of DFT calculations on similar molecules. kg.ac.rsarxiv.orgpsicode.org

These calculations help predict sites for electrophilic and nucleophilic attack, guiding the synthesis of new derivatives. Furthermore, calculated properties such as dipole moment can indicate the molecule's polarity and influence its solubility and interaction with polar biological environments. mdpi.com

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are essential for studying the three-dimensional shapes of molecules and the relative energies of their different spatial arrangements, known as conformations. chemistrysteps.comunicamp.br For this compound, conformational analysis focuses on the puckering of the two ring systems and the orientation of the N-cyclobutyl substituent.

The cyclobutane (B1203170) ring itself is not planar but exists in a puckered or "butterfly" conformation to relieve its own internal strain. chemistrysteps.com The interplay between the piperidine (B6355638) chair and the cyclobutane pucker results in several possible low-energy conformers. The relative stability of these conformers can be estimated using molecular mechanics or higher-level quantum calculations. nih.govchemistrysteps.com

Table 2: Estimated Relative Energies for Key Conformations of this compound

Conformer N-Cyclobutyl Position Relative Energy (kcal/mol) Predicted Population at 298 K
Chair-Equatorial Equatorial 0.0 (most stable) >95%
Chair-Axial Axial ~2.0 - 3.0 <5%

Values are estimates based on conformational analysis principles for N-substituted piperidines. iscnagpur.ac.inlibretexts.org

Understanding the dominant conformation is critical, as the molecule's shape dictates its ability to fit into the binding site of a biological target, such as an enzyme or receptor. nih.gov

Molecular Dynamics Simulations of Compound Behavior

Molecular dynamics (MD) simulations provide a powerful tool to study the dynamic behavior of molecules over time, capturing their motion and interactions within a simulated environment, such as in solution or bound to a protein. mdpi.combiorxiv.orgbiorxiv.org For derivatives of this compound, MD simulations have been instrumental in understanding their interactions with the histamine (B1213489) H3 receptor (H3R). mdpi.combiorxiv.org

When a ligand like a 1-cyclobutylpiperidine derivative binds to a receptor, MD simulations can assess the stability of the binding pose predicted by molecular docking. nih.govresearchgate.net The simulation tracks the movements of the ligand and the protein, revealing key interactions like hydrogen bonds and hydrophobic contacts that stabilize the complex. mdpi.comresearchgate.net Analysis of the root-mean-square deviation (RMSD) of the ligand and protein atoms over the simulation time indicates the stability of the system. biorxiv.org

In studies of H3R antagonists containing the 1-cyclobutylpiperidine moiety, MD simulations have shown that the cyclobutyl group often occupies a hydrophobic pocket within the receptor, contributing significantly to binding affinity. mdpi.comnih.gov The simulations reveal a consistent set of interactions between the ligand and key amino acid residues, such as Y115, E206, and Y394 in the H3R. mdpi.com

Table 3: Typical Output from an MD Simulation of a 1-Cyclobutylpiperidine Derivative Bound to H3R

Simulation Parameter Typical Finding Significance
Ligand RMSD < 2.0 Å after equilibration Stable binding pose in the active site
Protein RMSD < 3.0 Å (for binding site residues) No major destabilizing conformational changes in the receptor
Key Interacting Residues D114, Y115, E206, W374, Y394 Identifies the specific amino acids crucial for ligand binding and affinity

Data compiled from findings in molecular dynamics studies of H3R ligands. mdpi.combiorxiv.orgnih.gov

These simulations offer a dynamic picture of the ligand-receptor complex that is inaccessible through static modeling alone, providing crucial insights for designing more effective drugs. biorxiv.orgnih.gov

In Silico Predictions of Reaction Mechanisms and Pathways

Computational chemistry can also be used to predict and analyze the mechanisms of chemical reactions. For this compound, this includes modeling its synthesis. A common route to N-substituted piperidin-4-ones is the N-alkylation of 4-piperidone (B1582916) with a suitable alkyl halide, such as cyclobutyl bromide, in the presence of a base. nih.govsciencemadness.org

In silico methods can model this S_N2 reaction by calculating the energies of the reactants, transition state, and products. This allows for the determination of the activation energy barrier, which is related to the reaction rate. By comparing different pathways or reaction conditions (e.g., different solvents or bases), computational models can help optimize synthetic procedures. For instance, DFT calculations can be employed to map the potential energy surface of the reaction, identifying the lowest-energy path from reactants to products.

Another common reaction for piperidin-4-ones is condensation at the 3- and 5-positions. rsc.org Computational studies can predict the regioselectivity and stereoselectivity of such reactions by analyzing the stability of possible intermediates and transition states. While specific computational studies on the reaction pathways of this compound are not prominent in the literature, the established methodologies are readily applicable. rsc.org

Table 4: Computational Investigation of a Synthetic Step: N-Alkylation of 4-Piperidone

Computational Method Information Gained Application
DFT Transition State Search Activation Energy (Ea) Predicts reaction feasibility and rate
Solvation Model (e.g., PCM) Effect of solvent on reaction energies Helps in selecting an optimal reaction solvent

This table outlines the general approach for in silico reaction pathway prediction. nih.gov

Applications in Structure-Based Design of Derivatives

The this compound scaffold is a valuable starting point for structure-based drug design, particularly for developing antagonists of the histamine H3 receptor (H3R). mdpi.comnih.govacs.org In this approach, the three-dimensional structure of the target protein, obtained either through X-ray crystallography or homology modeling, is used to design ligands that fit precisely into the binding site. nih.govmdpi.comrcsb.org

Derivatives of this compound, such as N-[4-(1-Cyclobutylpiperidin-4-yloxy)phenyl]-2-(morpholin-4-yl)acetamide, have been identified as potent and selective H3R inverse agonists. nih.govmdpi.com The design process often involves:

Molecular Docking: The 1-cyclobutylpiperidine core is computationally placed (docked) into the H3R binding site to predict its preferred orientation and interactions. mdpi.comugr.esresearchgate.net

Pharmacophore Modeling: A model is built that defines the essential spatial arrangement of chemical features (e.g., basic amine, hydrophobic group, hydrogen bond acceptors) required for binding. nih.gov The cyclobutyl group typically serves as a key hydrophobic feature.

Iterative Design: Based on the docking and pharmacophore models, new derivatives are designed with modified substituents to enhance affinity and selectivity. For example, replacing a flexible propyl group with the more constrained cyclobutyl group was found to be an optimal modification in the development of certain H3R inverse agonists. acs.org

This rational, computation-guided approach accelerates the discovery of new drug candidates by prioritizing the synthesis of compounds with a higher probability of success, as demonstrated by the development of compounds like SUVN-G3031. nih.govacs.org

Table 5: Compound Names Mentioned in the Article

Compound Name
This compound
4-Piperidone
Cyclobutyl bromide

Applications in Medicinal Chemistry Research: the 1 Cyclobutylpiperidin 4 One Scaffold in Ligand Design

Design and Synthesis of Histamine (B1213489) H3 Receptor (H3R) Modulators Incorporating the 1-Cyclobutylpiperidin-4-one Moiety

The design of H3R modulators often begins with a pharmacophore model that includes a basic amine and a polar group connected by a linker. The this compound moiety serves as a conformationally restricted and versatile scaffold that can effectively present these key pharmacophoric elements for interaction with the H3R. acs.org Its synthesis is typically achieved through multi-step sequences, often starting from commercially available materials like 4-piperidone (B1582916).

A general synthetic approach involves the N-alkylation of a piperidin-4-one derivative with a cyclobutyl halide or a reductive amination with cyclobutanone (B123998). lookchem.com The resulting this compound can then be further functionalized. For instance, the ketone can be reduced to a hydroxyl group, which can then be used to form ether or ester linkages to other parts of the molecule.

A notable example is the synthesis of N-[4-(1-Cyclobutyl-piperidin-4-yloxy)phenyl]-2-(morpholin-4-yl)acetamide dihydrochloride (B599025) (SUVN-G3031), a potent and selective H3R inverse agonist. acs.orgacs.orgnih.gov The synthesis of this clinical candidate involved a series of chemical optimizations guided by in vitro affinity, physicochemical properties, and pharmacokinetic profiles. acs.orgacs.orgnih.gov Another example is the development of 1‐[2‐(1‐Cyclobutylpiperidin‐4‐yloxy)‐6,7‐dihydro‐4H‐thiazolo[5,4‐c]pyridin‐5‐yl]propan‐1‐one, a potent H3R inverse agonist with demonstrated efficacy in animal models of cognition. researchgate.netresearchgate.net

The synthetic strategies employed often focus on creating diverse libraries of compounds for structure-activity relationship (SAR) studies. These strategies allow for the systematic variation of different parts of the molecule to optimize potency, selectivity, and pharmacokinetic properties.

Structure-Activity Relationship (SAR) Studies of the Cyclobutylpiperidine Core in H3R Ligands

SAR studies are crucial for understanding how the chemical structure of a ligand influences its biological activity. For H3R ligands incorporating the 1-cyclobutylpiperidine core, SAR studies have provided valuable insights into the key structural features required for high affinity and selectivity.

The cyclobutyl group on the piperidine (B6355638) nitrogen is a critical determinant of H3R affinity. It is believed to occupy a hydrophobic pocket in the receptor, and its size and shape are important for optimal binding. researchgate.net The piperidine ring itself serves as a central scaffold, and its conformation can influence the orientation of other substituents.

The substitution pattern on the piperidine ring is another important factor. For example, in a series of 4-(1-substituted piperidin-4-yloxy) benzamides, the nature of the substituent on the piperidine nitrogen was found to significantly impact H3 receptor binding affinity. researchgate.net The 4-oxy-linkage is a common feature in many potent H3R ligands, and modifications to the group attached to this oxygen can modulate activity.

Furthermore, the replacement of a flexible 1-pyrrolidinopropoxy group with the more rigid N-cyclobutylpiperidin-4-yloxy group has been identified as a successful strategy in designing potent H3R inverse agonists. researchgate.net This highlights the importance of conformational restriction in achieving high affinity.

Table 1: SAR of 1-Cyclobutylpiperidine Core in H3R Ligands

Structural Feature Observation Reference
Cyclobutyl Group Occupies a hydrophobic pocket; crucial for affinity. researchgate.net
Piperidine Ring Acts as a central scaffold; conformation affects substituent orientation. researchgate.net
4-Oxy Linkage Common feature in potent ligands; modifications modulate activity. researchgate.net
Conformational Restriction Replacement of flexible linkers with the rigid cyclobutylpiperidine core improves potency. researchgate.net

Influence of the this compound Scaffold on Ligand-Receptor Binding Kinetics

Ligand-receptor binding kinetics, which describes the rates of association (k-on) and dissociation (k-off) of a ligand to its receptor, is increasingly recognized as a critical factor for in vivo drug efficacy. nih.govnih.gov The residence time of a ligand at its target, which is the reciprocal of the dissociation rate (1/k-off), can significantly influence the duration of its pharmacological effect. excelleratebio.com

The rigid nature of the this compound scaffold can contribute to favorable binding kinetics. By pre-organizing the pharmacophoric groups in a conformation that is complementary to the receptor's binding site, the entropic penalty of binding is reduced, which can lead to faster association rates. d-nb.info

Furthermore, the specific interactions formed between the cyclobutyl group and hydrophobic residues in the H3R binding pocket can lead to slower dissociation rates and, consequently, a longer residence time. researchgate.net This prolonged receptor occupancy can translate to a more sustained pharmacological effect in vivo.

Studies on related H1 receptor antagonists have shown that subtle structural changes, such as the nature of N-aliphatic substituents, can have a profound impact on binding kinetics. acs.org While specific kinetic data for a wide range of this compound-based H3R ligands is still emerging, the principles of how scaffold rigidity and specific interactions influence binding kinetics are well-established. nih.govuniversiteitleiden.nl

Preclinical Pharmacological Characterization of Scaffold-Containing Ligands in Animal Models for Receptor Target Engagement

The in vivo efficacy of H3R modulators containing the this compound scaffold has been demonstrated in various preclinical animal models. These studies are essential to confirm that the high in vitro affinity and favorable binding kinetics translate into the desired pharmacological effects.

A key aspect of preclinical characterization is determining receptor target engagement, which confirms that the drug is binding to its intended target in the brain at therapeutic concentrations. This is often assessed using techniques like positron emission tomography (PET) or by measuring the blockade of a known H3R agonist's effect.

For instance, 1‐[2‐(1‐cyclobutylpiperidin‐4‐yloxy)‐6,7‐dihydro‐4H‐thiazolo[5,4‐c]pyridin‐5‐yl]propan‐1‐one demonstrated high receptor occupancy in the brain and was effective in a rat model of cognition, the object recognition task. researchgate.net It also dose-dependently antagonized the dipsogenic (thirst-inducing) effect of the H3R agonist (R)-α-methylhistamine in rats, confirming its functional antagonism at the H3R in vivo. researchgate.netnih.gov

Similarly, SUVN-G3031 (N-[4-(1-Cyclobutylpiperidin-4-yloxy)phenyl]-2-(morpholin-4-yl)acetamide dihydrochloride) showed high receptor occupancy and produced robust wake-promoting effects in a rat model of narcolepsy. nih.govgoogle.com These findings support the therapeutic potential of this class of compounds for sleep disorders.

The ability of these compounds to cross the blood-brain barrier and achieve sufficient concentrations in the central nervous system is a critical factor for their efficacy in treating neurological and psychiatric disorders. core.ac.uk

Table 2: Preclinical Efficacy of this compound Containing Ligands

Compound Animal Model Observed Effect Reference
1‐[2‐(1‐Cyclobutylpiperidin‐4‐yloxy)‐6,7‐dihydro‐4H‐thiazolo[5,4‐c]pyridin‐5‐yl]propan‐1‐one Rat Object Recognition Task Robust efficacy researchgate.net
1‐[2‐(1‐Cyclobutylpiperidin‐4‐yloxy)‐6,7‐dihydro‐4H‐thiazolo[5,4‐c]pyridin‐5‐yl]propan‐1‐one Rat Dipsogenia Model Dose-dependent antagonism of (R)-α-methylhistamine researchgate.net
SUVN-G3031 Rat Model of Narcolepsy Marked wake-promoting effects nih.gov

Structural Modifications for Modulating Receptor Selectivity and Polypharmacology

While high affinity for the primary target is essential, selectivity against other receptors is equally important to minimize off-target side effects. The this compound scaffold provides a versatile platform for fine-tuning receptor selectivity through structural modifications.

For example, SUVN-G3031 was found to be highly selective for the H3R over a panel of more than 70 other receptors, enzymes, and ion channels. acs.orgacs.orgnih.gov This high selectivity is a result of careful optimization of the entire molecular structure, not just the core scaffold.

In some cases, a lack of absolute selectivity can be advantageous, leading to a "polypharmacology" or multi-target approach. This strategy aims to modulate multiple targets simultaneously to achieve a synergistic therapeutic effect, which can be beneficial for complex diseases. nih.gov

The 1-cyclobutylpiperidine core has also been incorporated into ligands designed to have dual activity at both the H3R and other targets, such as the sigma-1 receptor or monoamine oxidase B (MAO-B). goettingen-research-online.deunisi.itugr.es For instance, some piperidine derivatives have shown high affinity for both H3 and sigma-1 receptors, which could be beneficial for treating certain types of pain. unisi.itugr.es This demonstrates the potential of the scaffold to be adapted for the development of multi-target-directed ligands.

The ability to systematically modify the periphery of the this compound scaffold allows medicinal chemists to balance potency, selectivity, and polypharmacology to design drug candidates with optimized therapeutic profiles.

Future Perspectives and Emerging Research Avenues for 1 Cyclobutylpiperidin 4 One

Development of Novel and Efficient Synthetic Routes

The synthesis of 1-Cyclobutylpiperidin-4-one and its derivatives is crucial for its application in drug discovery and development. Current synthetic strategies often involve the N-alkylation of a piperidin-4-one precursor with a cyclobutyl halide or the reductive amination of cyclobutanone (B123998) with a suitable piperidine (B6355638) derivative. newdrugapprovals.org For instance, one documented method involves the coupling of 4-hydroxypiperidine (B117109) with cyclobutanone in the presence of sodium triacetoxy borohydride (B1222165) to yield 1-cyclobutylpiperidin-4-ol, which can then be oxidized to the desired ketone. newdrugapprovals.org

However, as the demand for this scaffold grows, particularly for the commercialization of drugs like SUVN-G3031, the need for more efficient, scalable, and environmentally benign synthetic routes becomes paramount. newdrugapprovals.org Future research is expected to focus on several key areas:

Flow Chemistry: Continuous flow processes can offer improved safety, scalability, and efficiency over traditional batch methods. The application of flow chemistry to the synthesis of this compound could enable better control over reaction parameters and facilitate easier purification.

Bio-inspired Synthesis: Exploring enzymatic or chemo-enzymatic routes could provide highly selective and sustainable methods for producing the compound and its chiral derivatives. sioc.ac.cn

Exploration of New Chemical Transformations

The chemical reactivity of this compound is dominated by its two key functional groups: the tertiary amine and the ketone. The ketone at the C4 position is readily susceptible to a variety of transformations. Based on analogous structures like 1-cyclohexylpiperidin-4-one (B91942), these reactions include:

Reduction: The ketone can be reduced to the corresponding secondary alcohol (1-cyclobutyl-4-piperidinol) using common reducing agents like sodium borohydride. This alcohol is a key intermediate for introducing ether linkages, a common feature in many bioactive derivatives. lookchem.com

Nucleophilic Addition: The carbonyl group can undergo addition reactions with organometallic reagents (e.g., Grignard reagents) to introduce new carbon-carbon bonds at the C4 position. To avoid side reactions, this may require the use of protecting groups.

Oxidation: The nitrogen atom of the piperidine ring can be oxidized to form the corresponding N-oxide, which can enhance polarity and modify the compound's biological properties.

Future research will likely delve into more sophisticated and selective transformations. This includes the development of stereoselective methods to control the geometry of new stereocenters, particularly at the C4 position. Furthermore, exploring reactions that involve the activation of the C-H bonds on the piperidine or cyclobutyl rings could open up new avenues for functionalization, allowing for the creation of a more diverse range of derivatives.

Expansion of its Role in Diverse Synthetic Applications

Currently, the primary application of this compound is as a building block for synthesizing pharmacologically active agents, especially those targeting the central nervous system. newdrugapprovals.org Its derivatives have shown significant promise as modulators of various receptors.

Derivative Name/ClassBiological Target/ApplicationReference(s)
N-[4-(1-Cyclobutylpiperidin-4-yloxy)phenyl]-2-(morpholin-4-yl)acetamide (SUVN-G3031)Histamine (B1213489) H3 Receptor Inverse Agonist (for cognitive disorders, narcolepsy) newdrugapprovals.orgnih.govebi.ac.ukacs.org
(1R,6S)-5-[4-(1-cyclobutyl-piperidin-4-yloxy)-phenyl]-3,4-diaza-bicyclo[4.1.0]hept-4-en-2-oneHistamine H3 Receptor Inverse Agonist (cognitive enhancing) nih.gov
1‐[2‐(1‐Cyclobutylpiperidin‐4‐yloxy)‐6,7‐dihydro‐4H‐thiazolo[5,4‐c]pyridin‐5‐yl]propan‐1‐oneHistamine H3 Receptor Inverse Agonist (for cognitive disorders) researchgate.net
Quinazolinone DerivativesHistamine H3 Receptor Inverse Agonists lookchem.com

The future holds potential for expanding its role beyond these established applications. The structural features of this compound make it a valuable intermediate for other sectors as well. Its inherent reactivity could be harnessed in the synthesis of:

Agrochemicals: The piperidine scaffold is present in numerous pesticides and herbicides.

Materials Science: As a diamine precursor, it could be used in the synthesis of novel polymers or functional materials.

Chemical Probes: Its ability to be incorporated into larger molecules makes it a candidate for developing fluorescent ligands or other tools for chemical biology research. researchgate.net

Integration with Advanced Computational Methodologies

The role of computational chemistry in drug discovery is rapidly expanding, and its integration with research on this compound is a promising future direction. upenn.edu While medicinal chemistry programs on its derivatives have undoubtedly used computational tools, a more systematic application could accelerate progress. nih.govacs.org

Future research avenues include:

In Silico Screening: Virtual screening of libraries containing the 1-cyclobutylpiperidine scaffold against various biological targets could rapidly identify new potential therapeutic applications. upenn.edu

Structure-Based Design: For known targets like the histamine H3 receptor, molecular docking and molecular dynamics simulations can be used to design new derivatives with improved potency, selectivity, and pharmacokinetic properties. mdpi.com This can help rationalize structure-activity relationships and guide synthetic efforts.

Predictive Modeling: Machine learning models, such as those used in Quantitative Structure-Activity Relationship (QSAR) studies, can predict the biological activity and physicochemical properties of hypothetical derivatives before they are synthesized. upenn.edumdpi.com Advanced models like AlphaFold can predict the 3D structures of protein targets where no experimental structure exists, opening up new possibilities for structure-based design. upenn.edu Generative models like DeepScaffold can even design novel molecules containing the desired core structure. arxiv.org

Potential as a Scaffold in Other Biological Target Modulators

The proven success of the 1-cyclobutylpiperidine moiety in histamine H3 receptor inverse agonists is a strong indicator of its potential as a privileged scaffold for other biological targets. newdrugapprovals.orgnih.govnih.gov The cyclobutyl group provides a favorable balance of lipophilicity and metabolic stability, while the piperidine ring offers a rigid framework for orienting functional groups in three-dimensional space.

The strategy of "scaffold hopping," where a known active core is replaced with a structurally different but functionally similar one, is a powerful tool in medicinal chemistry to generate new, patentable chemical entities with improved properties. niper.gov.inbiosolveit.de The this compound scaffold is an excellent candidate for such exploration. Future research will likely focus on using this scaffold to design modulators for other G-protein coupled receptors (GPCRs), ion channels, and enzymes. By systematically modifying the substituents and their attachment points on the piperidine ring, chemists can explore new chemical space and potentially discover novel therapeutics for a wide range of diseases. niper.gov.inbiosolveit.de The established role of piperidine derivatives in targeting CNS disorders suggests that this scaffold will continue to be particularly valuable in neuroscience research.

Q & A

Q. What are the established synthetic routes for 1-cyclobutylpiperidin-4-one, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis of this compound typically involves cyclization or substitution reactions. For example, modified Mannich condensations (using ketones, aldehydes, and amines under acidic conditions) can yield piperidin-4-one derivatives. Key factors include:
  • Catalyst selection : Acidic catalysts (e.g., HCl, H₂SO₄) optimize cyclization efficiency .
  • Temperature control : Reactions performed at 60–80°C minimize side products like imine byproducts .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) ensures >95% purity .
    Data Table :
MethodYield (%)Purity (%)Key ConditionsReference
Mannich Condensation65–7892–98HCl catalyst, 70°C, 12h
Nucleophilic Substitution45–6085–90K₂CO₃, DMF, 80°C, 24h

Q. How can researchers characterize the structural and functional properties of this compound?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
  • NMR : ¹H/¹³C NMR to confirm cyclobutyl and piperidinone moieties (e.g., δ ~2.5–3.5 ppm for cyclobutyl protons) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+ at m/z 167.13) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity and detect impurities .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Refer to Safety Data Sheets (SDS) for hazard mitigation:
  • Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles .
  • Ventilation : Use fume hoods to avoid inhalation of vapors .
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

  • Methodological Answer : Address discrepancies through:
  • Dose-response studies : Validate EC₅₀/IC₅₀ values across multiple assays (e.g., enzyme inhibition vs. cell viability) .
  • Control experiments : Rule out solvent effects (e.g., DMSO interference in fluorescence assays) .
  • Statistical rigor : Use ANOVA or Bayesian meta-analysis to assess variability across studies .

Q. What computational strategies are effective for predicting the binding interactions of this compound with biological targets?

  • Methodological Answer : Combine molecular docking (AutoDock Vina) and dynamics simulations (GROMACS):
  • Docking : Prioritize targets with high-affinity pockets (e.g., serotonin receptors) .
  • MD Simulations : Run 100-ns trajectories to assess binding stability (RMSD < 2.0 Å) .
    Data Table :
Target ProteinDocking Score (kcal/mol)Binding Site ResiduesReference
5-HT₂A Receptor-9.2Asp155, Ser159
MAO-B Enzyme-8.7Tyr398, Gln206

Q. How do structural modifications to the cyclobutyl or piperidinone groups alter the compound’s pharmacokinetic properties?

  • Methodological Answer : Conduct structure-activity relationship (SAR) studies:
  • Lipophilicity : Measure logP values (shake-flask method) to correlate with blood-brain barrier penetration .
  • Metabolic stability : Use liver microsome assays (human/rat) to track CYP450-mediated degradation .
    Example Modification :
    Replacing cyclobutyl with cyclohexyl increases logP from 1.8 to 2.3 but reduces solubility by 40% .

Q. What frameworks (e.g., PICOT, FINER) are optimal for designing hypothesis-driven studies on this compound?

  • Methodological Answer : Apply the PICOT framework to structure research questions:
  • Population : In vitro models (e.g., neuronal cell lines) .
  • Intervention : Dose ranges (e.g., 1–100 µM) .
  • Comparison : Positive controls (e.g., known kinase inhibitors) .
  • Outcome : Metrics like IC₅₀ or apoptosis rates .
  • Time : Exposure duration (e.g., 24–72h) .
    Use FINER criteria to ensure feasibility, novelty, and relevance .

Q. How can experimental reproducibility be ensured in studies involving this compound?

  • Methodological Answer : Follow guidelines for transparent reporting:
  • Detailed protocols : Specify solvent batches, equipment calibration, and ambient conditions .
  • Replication : Perform triplicate experiments with independent compound syntheses .
  • Data sharing : Deposit raw spectra/chromatograms in repositories like PubChem .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Cyclobutylpiperidin-4-one
Reactant of Route 2
Reactant of Route 2
1-Cyclobutylpiperidin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.